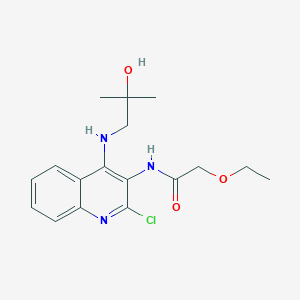

N-(2-Chloro-4-((2-hydroxy-2-methylpropyl)amino)quinolin-3-yl)-2-ethoxyacetamide

Description

N-(2-Chloro-4-((2-hydroxy-2-methylpropyl)amino)quinolin-3-yl)-2-ethoxyacetamide is a synthetic quinoline derivative characterized by a 2-chloro-substituted quinoline core, a 2-hydroxy-2-methylpropylamino group at position 4, and an ethoxyacetamide moiety at position 2. For instance, substituted quinoline-3-carbaldehydes and their derivatives (e.g., 4,6,8-triarylquinoline-3-carbaldehydes) have demonstrated activity against Mycobacterium tuberculosis H37Rv . The ethoxyacetamide group may enhance solubility or modulate target binding compared to simpler quinoline analogs.

Properties

IUPAC Name |

N-[2-chloro-4-[(2-hydroxy-2-methylpropyl)amino]quinolin-3-yl]-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O3/c1-4-24-9-13(22)21-15-14(19-10-17(2,3)23)11-7-5-6-8-12(11)20-16(15)18/h5-8,23H,4,9-10H2,1-3H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZDGMVGVCFPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(C2=CC=CC=C2N=C1Cl)NCC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4,6,8-Triarylquinoline-3-carbaldehydes (e.g., compounds 2a–f)

- Structure: Feature a quinoline core with aryl groups at positions 4, 6, and 8 and a carbaldehyde at position 3 .

- Bioactivity : Exhibit in vitro anti-tubercular activity (MIC: 1.5–6.25 µg/mL against M. tuberculosis H37Rv) .

- Key Differences: The target compound replaces the carbaldehyde with an ethoxyacetamide group, which may reduce electrophilicity and alter metabolic stability. The 2-hydroxy-2-methylpropylamino substituent at position 4 could enhance hydrogen-bonding interactions compared to aryl groups in 2a–f.

4,6,8-Triaryl-3-(4-fluorophenyl)amino)-N-(quinolin-3-yl)methylenes (e.g., 3a–c)

- Structure: Derived from quinoline-3-carbaldehydes via nucleophilic addition with 4-fluoroaniline .

- Reactivity : Styryl derivatives (e.g., 2d–f) form inseparable mixtures during synthesis, suggesting structural instability under reflux conditions .

Heterocyclic Acetamides

Substituted N-(2,3-Diphenylquinoxalin-6-yl)acetamides (e.g., compound 4a)

- Structure: Quinoxaline core with a thio-linked pyrimidinyl group and acetamide at position 6 .

- Key Differences: The quinoline core in the target compound may offer distinct π-stacking interactions compared to quinoxaline. The ethoxy group in the acetamide side chain could improve hydrophilicity relative to the thio-pyrimidinyl moiety in 4a.

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3 348 550A1)

- Structure : Benzothiazole core with a 4-chlorophenylacetamide and ethoxy group .

- Key Differences: The quinoline scaffold in the target compound provides a larger aromatic surface area, which may enhance binding to DNA or protein targets compared to benzothiazole derivatives.

Benzamide Pesticides

Flufenoxuron (N-(((4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

Flucycloxuron (N-(((4-(((((4-chlorophenyl)cyclopropylmethylene)=amino)oxy)methyl)phenyl)amino)carbonyl)-2,6-difluorobenzamide)

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. For example:

- Step 1: Introduce the chloro and hydroxy-methylpropylamino groups via nucleophilic substitution or condensation reactions under controlled pH (e.g., using Na₂CO₃ as a base in CH₂Cl₂) .

- Step 2: Acetylation of the amino group using acetyl chloride, with iterative additions of reagents to ensure complete reaction .

- Purification: Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate improves purity and yield (~58% reported) .

Optimization Tips: Adjust stoichiometry (e.g., excess acetyl chloride), reaction time (overnight stirring), and temperature (room temperature) to minimize byproducts .

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:

- NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra to verify proton environments (e.g., δ 7.69 ppm for aromatic protons) and carbon backbone .

- Mass Spectrometry (MS): Confirm molecular weight via ESI/APCI(+) (e.g., m/z 347 [M+H]⁺) .

- Chromatography: Use HPLC or TLC to assess purity (>95% by area under the curve) .

Advanced: How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

- Assay Conditions: Compare solvent systems (e.g., DMSO concentration) and cell lines used in cytotoxicity assays .

- Structural Analogs: Evaluate activity trends in derivatives (e.g., substitution of the ethoxy group with methoxy reduces potency) .

- Dose-Response Curves: Validate IC₅₀ values using standardized protocols (e.g., MTT assay with triplicate measurements) .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to quinoline-targeted enzymes (e.g., cytochrome P450). Parameterize force fields for the chloro and ethoxy groups .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- Validation: Compare predicted binding energies with experimental inhibition constants (Kᵢ) from enzymatic assays .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against S. aureus and E. coli .

- Anticancer Screening: Test cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assay .

- Enzyme Inhibition: Assess inhibition of topoisomerase II using gel electrophoresis .

Advanced: How are structure-activity relationships (SAR) analyzed for therapeutic optimization?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified ethoxy or hydroxy-methylpropyl groups to test impact on solubility and potency .

- Bioisosteric Replacement: Replace the chloro group with fluorine or methyl to evaluate electronic effects .

- Pharmacophore Mapping: Identify critical hydrogen-bond donors/acceptors using MOE software .

Advanced: How is metabolic stability assessed in preclinical models?

Methodological Answer:

- Liver Microsomal Assays: Incubate the compound with rat/human microsomes, monitor degradation via LC-MS/MS .

- CYP450 Inhibition: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .

- Half-Life Determination: Calculate t₁/₂ in plasma using pharmacokinetic models (e.g., non-compartmental analysis) .

Basic: What solvent systems and conditions are optimal during synthesis?

Methodological Answer:

- Reaction Solvents: Use CH₂Cl₂ for acylation (polar aprotic) and MeOH/CH₂Cl₂ gradients for chromatography .

- Temperature Control: Maintain 20–25°C to prevent decomposition of heat-sensitive intermediates .

- Acid/Base Quenching: Neutralize excess reagents with dilute HCl or NaHCO₃ .

Advanced: How is low aqueous solubility addressed for biological testing?

Methodological Answer:

- Co-Solvents: Use 5% DMSO in PBS for in vitro assays (ensure <0.1% cytotoxicity) .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (e.g., 150 nm size via emulsion-solvent evaporation) .

- Surfactants: Add 0.1% Tween-80 to improve dispersion in pharmacokinetic studies .

Advanced: What techniques differentiate polymorphic forms of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing using single-crystal diffraction (CCDC deposition recommended) .

- DSC/TGA: Analyze melting points and thermal stability (e.g., endothermic peaks at 180–190°C) .

- PXRD: Compare diffraction patterns of recrystallized batches to identify polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.